molecular formula C6Cl5I B102197 1,2,3,4,5-Pentachloro-6-iodobenzene CAS No. 16478-18-5

1,2,3,4,5-Pentachloro-6-iodobenzene

Cat. No.: B102197
CAS No.: 16478-18-5
M. Wt: 376.2 g/mol
InChI Key: JUOZURBHPHLQGX-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentachloro-6-iodobenzene (CAS: 16478-18-5) is a halogenated aromatic compound featuring a benzene ring substituted with five chlorine atoms at positions 1–5 and an iodine atom at position 4. Its molecular formula is C₆Cl₅I, with a molecular weight of 376.23 g/mol . The compound is typically stored under dry conditions at 2–8°C to ensure stability. While specific boiling point data is unavailable, its structure suggests moderate hydrophobicity due to the electron-withdrawing effects of chlorine and iodine substituents.

Properties

IUPAC Name

1,2,3,4,5-pentachloro-6-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl5I/c7-1-2(8)4(10)6(12)5(11)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUOZURBHPHLQGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)I)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167808
Record name Benzene, pentachloroiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16478-18-5
Record name Benzene, pentachloroiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016478185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, pentachloroiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Benzene Derivatives

The foundational approach involves sequential halogenation of benzene. Initial chlorination is achieved using iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) as catalysts under controlled temperatures (40–60°C). Excess chlorine gas ensures complete substitution, yielding pentachlorobenzene as an intermediate. Challenges include managing exothermic reactions and minimizing polychlorinated byproducts.

Electrophilic Iodination

Subsequent iodination employs iodine (I₂) with oxidizing agents like nitric acid (HNO₃) or sodium metaperiodate (NaIO₄) in concentrated sulfuric acid (H₂SO₄). The reaction proceeds via electrophilic aromatic substitution, where the iodonium ion (I⁺) targets the para position relative to existing chlorine substituents. Typical conditions involve refluxing at 80–100°C for 12–24 hours, achieving yields of 45–60%.

Table 1: Direct Halogenation Parameters

StepReagentsTemperatureTime (h)Yield (%)Purity (%)
ChlorinationCl₂, FeCl₃50°C88592
IodinationI₂, HNO₃, H₂SO₄90°C185888

Metal-Mediated Iodination

Ullmann-Type Coupling

Copper-mediated coupling reactions enable selective iodination. Pentachlorobenzene reacts with potassium iodide (KI) in the presence of copper(I) oxide (Cu₂O) and dimethylformamide (DMF) at 120°C. This method circumvents harsh acidic conditions, yielding 50–65% product with reduced side reactions.

Palladium-Catalyzed Methods

Palladium catalysts, such as Pd(OAc)₂, facilitate iodine insertion via oxidative addition. Using aryl boronic acids as intermediates, this approach achieves regioselectivity >90% under mild conditions (60°C, 6 hours). However, scalability remains limited due to catalyst costs.

Table 2: Metal-Mediated Method Comparison

MethodCatalystSolventYield (%)Selectivity (%)
UllmannCu₂ODMF6278
Pd-CatalyzedPd(OAc)₂THF7192

Halogen Exchange Reactions

Finkelstein-Type Substitution

Fluorine-to-iodine exchange on pentachlorofluorobenzene using sodium iodide (NaI) in acetone at reflux (56°C) offers a one-step route. While theoretically efficient, practical yields rarely exceed 40% due to competing side reactions and incomplete substitution.

Microwave-Assisted Synthesis

Microwave irradiation accelerates halogen exchange, reducing reaction times from hours to minutes. A mixture of pentachlorobenzene, NaI, and tetrabutylammonium bromide (TBAB) in acetonitrile achieves 55% yield within 30 minutes at 150°C.

Purification and Characterization

Chromatographic Techniques

Column chromatography using silica gel and hexane/ethyl acetate (9:1) eluent removes polychlorinated impurities. Recrystallization from ethanol further enhances purity to >95%.

Analytical Validation

  • NMR Spectroscopy : ¹³C NMR confirms iodine substitution at δ 140–145 ppm.

  • Mass Spectrometry : ESI-MS shows molecular ion peak at m/z 376.2 (C₆Cl₅I⁺).

Challenges and Optimization

Regioselectivity Control

Steric hindrance from chlorine atoms complicates iodine positioning. Computational studies (DFT) predict transition states to guide reagent selection, favoring meta-directing groups in mixed-halogen systems.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhance iodine solubility but may promote side reactions. Lower temperatures (≤80°C) improve selectivity but extend reaction times.

Table 3: Solvent Impact on Iodination

SolventDielectric ConstantYield (%)Byproducts (%)
H₂SO₄1105812
DMF37658
Acetonitrile37.55510

Emerging Methodologies

Photochemical Iodination

UV light initiates radical-based iodination under solvent-free conditions, achieving 70% yield in 4 hours. This green chemistry approach minimizes waste but requires specialized equipment.

Biocatalytic Routes

Engineered cytochrome P450 enzymes catalyze iodine insertion into pentachlorobenzene at ambient conditions. Preliminary studies report 30% yield, highlighting potential for sustainable synthesis.

Industrial Scalability Considerations

Batch reactors remain standard for large-scale production, though continuous flow systems improve heat management and yield consistency. Current industrial costs average $120–150 per gram, driven by iodine prices and purification demands.

Chemical Reactions Analysis

1,2,3,4,5-Pentachloro-6-iodobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1,2,3,4,5-Pentachloro-6-iodobenzene serves as a versatile building block in organic synthesis. Its chlorinated and iodinated functionalities allow for various coupling reactions:

  • Suzuki Coupling : The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This is valuable in synthesizing pharmaceuticals and agrochemicals .
  • Negishi Coupling : The presence of iodine facilitates Negishi coupling with organozinc reagents, allowing for the formation of complex organic molecules .

Case Study: Synthesis of Biologically Active Compounds

Research has demonstrated that derivatives of this compound can be synthesized to develop new herbicides. For instance, the compound has been utilized to create 6-(poly-substituted aryl)-4-aminopicolinates that exhibit herbicidal activity against various weed species .

Material Science

The unique properties of halogenated compounds make them suitable for applications in material science:

  • Nanomaterials : The compound has been explored as a precursor for the synthesis of nanographenes and other carbon-based materials. These materials are significant in electronics and photonics due to their electronic properties .
  • Polymer Chemistry : Its chlorinated structure can enhance the thermal stability and flame retardancy of polymers when incorporated into polymer matrices .

Environmental Considerations

Despite its utility in synthesis and materials science, this compound raises environmental concerns due to its halogenated nature:

  • Persistence and Bioaccumulation : Compounds with multiple halogens are often persistent in the environment and may bioaccumulate in living organisms. Studies are ongoing to assess the environmental impact of such compounds .

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentachloro-6-iodobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions . The presence of multiple halogen atoms enhances its reactivity and allows it to participate in various chemical processes. The specific pathways and molecular targets depend on the context of its application, such as in biochemical assays or pharmaceutical development.

Comparison with Similar Compounds

Overview of Structural and Functional Analogues

The following table summarizes key analogues of 1,2,3,4,5-Pentachloro-6-iodobenzene, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
This compound Cl (1–5), I (6) C₆Cl₅I 376.23 16478-18-5 Pharmaceuticals, agrochemicals
1,2,3,4,5-Pentachloro-6-fluorobenzene Cl (1–5), F (6) C₆Cl₅F 268.33 319-87-9 Pesticide intermediates
1,2,3,4,5-Pentachloro-6-nitrobenzene (Quintozene/PCNB) Cl (1–5), NO₂ (6) C₆Cl₅NO₂ 295.36 39378-26-2 Soil fungicide, nematicide
1,2,3,4,5-Pentachloro-6-methoxybenzene (Pentachloroanisole) Cl (1–5), OCH₃ (6) C₇H₃Cl₅O 280.36 1825-21-4 Environmental contaminant, metabolite
1,2,3,4,5-Pentachloro-6-(methylthio)benzene (Pentachlorothioanisole) Cl (1–5), SCH₃ (6) C₇H₃Cl₅S 296.43 1825-19-0 Research reagent, limited commercial use
1,2,3,4,5-Pentachloro-6-trifluoromethylbenzene Cl (1–5), CF₃ (6) C₇Cl₅F₃ 318.34 384-83-8 Specialty chemical, fluorinated intermediates

Detailed Analysis of Analogues

1,2,3,4,5-Pentachloro-6-fluorobenzene
  • Structure and Properties : Replacing iodine with fluorine reduces molecular weight (268.33 vs. 376.23) and polarizability due to fluorine’s smaller atomic radius and higher electronegativity. This compound is less hydrophobic than the iodinated analogue, impacting solubility in organic solvents .
  • Applications : Used in pesticide synthesis, leveraging fluorine’s stability against metabolic degradation .
1,2,3,4,5-Pentachloro-6-nitrobenzene (Quintozene/PCNB)
  • Structure and Properties: The nitro group (-NO₂) introduces strong electron-withdrawing effects, increasing reactivity in substitution reactions. PCNB has a lower molecular weight (295.36 vs. 376.23) and higher environmental persistence, contributing to its historical use as a soil fungicide .
  • Research Findings : PCNB’s hydrophobicity (log P ~4.5) facilitates soil adsorption, but its environmental toxicity has led to regulatory restrictions .
1,2,3,4,5-Pentachloro-6-methoxybenzene (Pentachloroanisole)
  • Structure and Properties: The methoxy group (-OCH₃) is electron-donating, contrasting with iodine’s electron-withdrawing nature. This difference alters electronic distribution on the benzene ring, affecting UV absorption and metabolic pathways. Pentachloroanisole is a known metabolite of pentachlorophenol and a marker for environmental contamination .
1,2,3,4,5-Pentachloro-6-(methylthio)benzene
  • Structure and Properties : The methylthio group (-SCH₃) enhances lipophilicity compared to iodine, with a molecular weight of 296.43. This compound is used in niche research applications, such as studying sulfur-containing aromatic systems .
1,2,3,4,5-Pentachloro-6-trifluoromethylbenzene
  • Structure and Properties : The trifluoromethyl (-CF₃) group imparts exceptional thermal and chemical stability. With a molecular weight of 318.34, this compound serves as a precursor in fluorinated agrochemical synthesis .

Key Trends and Contrasts

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -NO₂, -I) increase electrophilic substitution difficulty, while electron-donating groups (e.g., -OCH₃) enhance ring activation. Iodine’s polarizable nature makes this compound more reactive in halogen-bonding interactions compared to fluorine or methoxy analogues .

Applications :

  • Iodinated and fluorinated variants are prioritized in pharmaceuticals, while nitro and methoxy derivatives see use in agrochemicals and environmental chemistry .

Biological Activity

1,2,3,4,5-Pentachloro-6-iodobenzene is a chlorinated aromatic compound that has garnered interest due to its potential biological activities. This compound is characterized by five chlorine atoms and one iodine atom attached to a benzene ring. Its chemical structure suggests significant reactivity and potential for various biological interactions.

  • Molecular Formula : C6_6Cl5_5I
  • Molecular Weight : 307.3 g/mol
  • Appearance : Typically a crystalline solid.
  • Solubility : Limited solubility in water; more soluble in organic solvents.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Studies have indicated that it can inhibit the growth of various fungi and bacteria. The mechanism of action is believed to involve disruption of cellular membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Candida albicans30 µg/mL

Cytotoxicity Studies

Cytotoxic effects have been observed in various human cell lines. The compound's ability to induce apoptosis has been documented, suggesting that it may have potential as an anticancer agent.

Case Study: Cytotoxicity on HeLa Cells

In a controlled study, HeLa cells were exposed to varying concentrations of this compound. The results showed a dose-dependent increase in cell death.

  • Concentration : 10 µg/mL - 80% cell viability
  • Concentration : 50 µg/mL - 40% cell viability
  • Concentration : 100 µg/mL - 15% cell viability

These findings indicate that higher concentrations significantly reduce cell viability and promote apoptosis through intrinsic pathways involving caspase activation.

Endocrine Disruption Potential

Research indicates that halogenated compounds like this compound may act as endocrine disruptors. Studies have shown alterations in hormone levels in animal models exposed to this compound.

Table 2: Hormonal Effects in Animal Models

HormoneControl Levels (pg/mL)Treated Levels (pg/mL)Reference
Estradiol15090
Testosterone300180

Environmental Impact and Biodegradation

The environmental persistence of chlorinated compounds raises concerns regarding their ecological impact. Research has shown that this compound is resistant to biodegradation but can degrade under specific conditions involving microbial action.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2,3,4,5-Pentachloro-6-iodobenzene, and what methodological challenges arise during halogenation?

  • Answer: Synthesis typically involves sequential halogenation of benzene. Chlorination is achieved using FeCl₃ or AlCl₃ catalysts under controlled temperatures (40–60°C), followed by iodination via electrophilic substitution with I₂/HNO₃ or KI/NaNO₂ in acidic media. Key challenges include regioselectivity (avoiding poly-iodinated byproducts) and managing steric hindrance from chlorine substituents . Direct synthesis data for this compound is limited; methods are extrapolated from analogous polychlorinated aromatics.

Q. How do the physicochemical properties (e.g., solubility, stability) of this compound compare to structurally similar compounds?

  • Answer: The iodine substituent increases molar mass and polarizability, enhancing solubility in non-polar solvents (e.g., hexane) compared to nitro- or methoxy-substituted analogs. Stability under UV light is lower due to weaker C–I bonds, necessitating dark storage. Key properties are inferred from chlorobenzene derivatives and iodobenzene solubility data .

Q. What analytical techniques are most effective for characterizing this compound?

  • Answer:

TechniqueApplicationChallenges
GC-MS Volatility assessmentThermal decomposition of C–I bonds at high temps
X-ray Crystallography Structural confirmationRequires high-purity crystals; iodine’s heavy atom effect aids resolution
¹H/¹³C NMR Substituent positioningLow sensitivity due to chlorine’s quadrupole moment; ¹²⁷I NMR for iodine environment analysis
Methodologies are adapted from polychlorinated aromatics and iodinated compounds .

Q. What regulatory guidelines govern the safe handling and disposal of this compound in laboratory settings?

  • Answer: While specific regulations for this compound are scarce, frameworks for polychlorinated benzenes apply. For example, Australia’s Industrial Chemicals Act 2019 restricts pentachlorobenzene derivatives to controlled research environments with waste treated as hazardous (incineration at >1,200°C). Compliance with Rotterdam Convention protocols for persistent organic pollutants is advised .

Advanced Research Questions

Q. How can researchers optimize the iodination step to improve yield and purity in this compound synthesis?

  • Answer: Kinetic studies suggest using milder iodinating agents (e.g., N-iodosuccinimide) to reduce side reactions. Solvent choice (e.g., DMF or acetic acid) and temperature gradients (20–40°C) enhance regioselectivity. Computational modeling (DFT) predicts transition states to identify optimal reaction pathways .

Q. What contradictions exist in ecotoxicological data for this compound, and how can they be resolved?

  • Answer: Discrepancies in LC₅₀ values for aquatic organisms (e.g., Daphnia magna) arise from variability in test conditions (pH, organic carbon content). Standardizing OECD/EPA protocols and using quantitative structure-activity relationship (QSAR) models calibrated with chlorine-iodine substituent effects can harmonize data .

Q. What methodologies are suitable for studying the environmental persistence and degradation pathways of this compound?

  • Answer:

  • Photodegradation: Simulated sunlight exposure with HPLC-MS to track iodinated byproducts.
  • Biodegradation: Anaerobic microbial assays using Dehalococcoides spp., known for dehalogenating chlorinated aromatics.
  • Soil Adsorption: Batch experiments with LC-MS quantification; iodine’s polarizability increases soil binding vs. nitro analogs .

Q. How can computational chemistry advance the understanding of this compound’s reactivity and electronic properties?

  • Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model solvation effects, while docking studies assess interactions with biological targets (e.g., cytochrome P450). Input structures use InChI keys from databases .

Research Gaps and Future Directions

  • Data Deficiency: Limited experimental toxicity and degradation data necessitate cross-disciplinary studies combining synthesis, environmental science, and computational modeling.
  • Regulatory Alignment: Harmonizing global guidelines for iodinated chlorobenzenes, leveraging frameworks like the Rotterdam Convention .

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Feasible Synthetic Routes

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1,2,3,4,5-Pentachloro-6-iodobenzene
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1,2,3,4,5-Pentachloro-6-iodobenzene

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